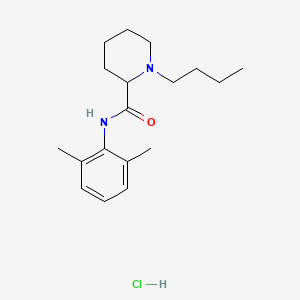![molecular formula C14H20N2O3 B1668131 [3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate CAS No. 17798-17-3](/img/structure/B1668131.png)
[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate
Overview
Description
BUTYRANILIDE, 2,2-DIMETHYL-3’-HYDROXY-, METHYLCARBAMATE (ester): is a bioactive chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.33 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYRANILIDE, 2,2-DIMETHYL-3’-HYDROXY-, METHYLCARBAMATE (ester) typically involves the reaction of butyranilide with 2,2-dimethyl-3’-hydroxy- and methylcarbamate under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: BUTYRANILIDE, 2,2-DIMETHYL-3’-HYDROXY-, METHYLCARBAMATE (ester) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of the original compound .
Scientific Research Applications
Chemistry: In chemistry, BUTYRANILIDE, 2,2-DIMETHYL-3’-HYDROXY-, METHYLCARBAMATE (ester) is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study its effects on cellular processes and pathways. It is often employed in experiments to investigate its bioactivity and potential therapeutic applications .
Medicine: In medicine, BUTYRANILIDE, 2,2-DIMETHYL-3’-HYDROXY-, METHYLCARBAMATE (ester) is explored for its potential use as a drug candidate. Its bioactive properties make it a promising compound for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it valuable for applications in materials science and chemical manufacturing .
Mechanism of Action
The mechanism of action of BUTYRANILIDE, 2,2-DIMETHYL-3’-HYDROXY-, METHYLCARBAMATE (ester) involves its interaction with specific molecular targets and pathways within cells . The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- BUTYRANILIDE, 2,2-DIMETHYL-3’-HYDROXY-
- METHYLCARBAMATE (ester)
- 2,2-DIMETHYL-3’-HYDROXY-BUTYRANILIDE
Uniqueness: BUTYRANILIDE, 2,2-DIMETHYL-3’-HYDROXY-, METHYLCARBAMATE (ester) is unique due to its specific combination of functional groups and bioactive properties . This combination allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications .
Properties
CAS No. |
17798-17-3 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-5-14(2,3)12(17)16-10-7-6-8-11(9-10)19-13(18)15-4/h6-9H,5H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
OBURPQOXUFCSTC-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC |
Appearance |
Solid powder |
| 17798-17-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butyranilide, 2,2-dimethyl-3'-hydroxy-, methylcarbamate (ester) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)




